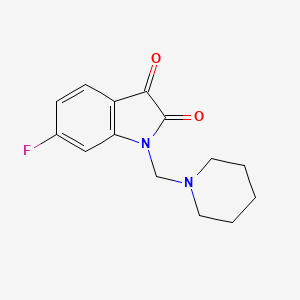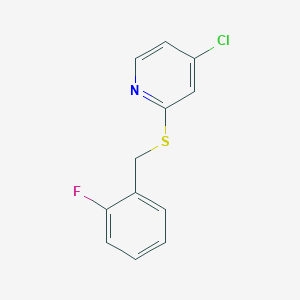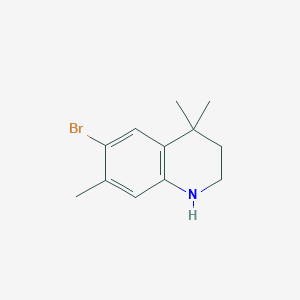![molecular formula C15H16N2O2 B11858172 (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol CAS No. 114095-06-6](/img/structure/B11858172.png)
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol is a chemical compound known for its unique structure and properties It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing an imidazole ring fused to a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)carboxylic acid, while reduction could produce (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methane.
Wissenschaftliche Forschungsanwendungen
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Ethyl-5-methoxyimidazo[1,2-a]quinoline): Lacks the methanol group, which may affect its reactivity and applications.
(5-Methoxyimidazo[1,2-a]quinoline): Similar core structure but different substituents, leading to distinct properties.
(2-Methylimidazo[1,2-a]quinoline): Another related compound with variations in the substituent groups.
Uniqueness
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its methanol group, in particular, allows for further chemical modifications and derivatization, enhancing its versatility in research and industrial contexts.
Eigenschaften
CAS-Nummer |
114095-06-6 |
|---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-4-5-13-12(6-10)14(19-2)7-15-16-11(9-18)8-17(13)15/h4-8,18H,3,9H2,1-2H3 |
InChI-Schlüssel |
SEBYFROBVVMVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)







![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)

![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
